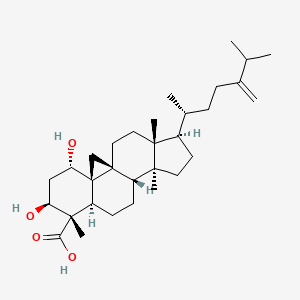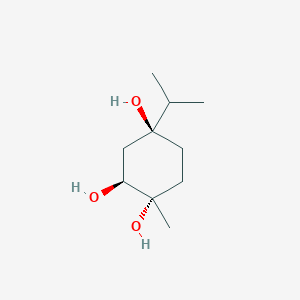
23-去氧杰西酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
23-Deoxojessic acid is a type of triterpenoid . It is a powder in physical form . The compound is sourced from the leaves of Combretum quadrangulare .
Synthesis Analysis
The synthesis of 23-Deoxojessic acid is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular formula of 23-Deoxojessic acid is C31H50O4 . The molecule contains a total of 89 bonds, including 39 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and various ring structures .Physical and Chemical Properties Analysis
23-Deoxojessic acid is a powder . It has a molecular weight of 486.7 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用
细胞毒性和癌症研究:在一项关于Combretum quadrangulare叶子中环烯酸型三萜类化合物的研究中,发现23-去氧杰西酸表现出不同程度的细胞毒性。这表明该化合物在癌症研究中可能有潜在应用,特别是在研究可能靶向癌细胞的化合物方面(Banskota et al., 2000)。
多药耐药性的药理效应:一项关注23-羟基莽草酸的研究,这是一种与23-去氧杰西酸密切相关的化合物,突显了其在逆转化疗药物中的多药耐药效应方面的作用。这项研究强调了类似化合物在增强多药耐药细胞中抗肿瘤药物效力方面的潜力(Liu et al., 2021)。
在DNA研究和应用中的作用:关于脱氧核糖核酸(DNA)及其应用的研究,包括DNA酶活性和DNA序列数据挖掘,为更广泛的核酸研究提供了见解,这可能与理解23-去氧杰西酸在遗传和生化研究中的分子相互作用和应用相关(Rosenbach et al., 2020); (Yang et al., 2020)。
生化分析和内部标准:一项关于23-去氧胆酸的研究,该化合物与23-去氧杰西酸结构相似,讨论了其在气液色谱研究中作为内部标准的用途。这突显了23-去氧杰西酸在类似角色中在分析和生化研究中的潜力(Attili et al., 1982)。
作用机制
Target of Action
23-Deoxojessic acid is a cycloartane-type triterpene . Its primary targets are highly liver metastatic murine colon 26-L5 carcinoma cells . These cells play a crucial role in the development and progression of colon cancer.
Mode of Action
23-Deoxojessic acid interacts with its targets by exhibiting strong cytotoxicity . This interaction disrupts the normal functioning of the carcinoma cells, leading to their destruction .
Biochemical Pathways
It’s known that the compound’s cytotoxic action disrupts the normal cellular processes of the targeted carcinoma cells . The downstream effects of this disruption could include the inhibition of cell proliferation and the induction of apoptosis, which are key processes in cancer progression.
Pharmacokinetics
The compound’s cytotoxic effects suggest that it is able to reach its target cells effectively
Result of Action
The primary result of 23-Deoxojessic acid’s action is the destruction of highly liver metastatic murine colon 26-L5 carcinoma cells . This leads to a decrease in the proliferation of these cells, potentially slowing the progression of colon cancer .
生化分析
Biochemical Properties
23-Deoxojessic acid plays a crucial role in biochemical reactions due to its strong cytotoxicity. It interacts with various enzymes, proteins, and other biomolecules, leading to significant biochemical effects. One of the primary interactions of 23-Deoxojessic acid is with liver metastatic murine colon 26-L5 carcinoma cells, where it exhibits an ED50 value of less than 6 micromolar . This interaction suggests that 23-Deoxojessic acid may inhibit specific enzymes or proteins involved in cell proliferation and survival, thereby inducing cytotoxicity.
Cellular Effects
23-Deoxojessic acid has profound effects on various types of cells and cellular processes. In liver metastatic murine colon 26-L5 carcinoma cells, it induces cytotoxicity, leading to cell death . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The cytotoxic effects of 23-Deoxojessic acid are likely mediated through the disruption of critical cellular processes, such as DNA replication and repair, apoptosis, and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 23-Deoxojessic acid involves its interaction with biomolecules at the molecular level. This compound binds to specific targets within the cell, leading to enzyme inhibition or activation and changes in gene expression. The cytotoxic effects of 23-Deoxojessic acid are primarily due to its ability to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways . Additionally, 23-Deoxojessic acid may interfere with DNA replication and repair mechanisms, further contributing to its cytotoxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 23-Deoxojessic acid change over time. This compound is relatively stable when stored at -20°C and protected from light and air . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that 23-Deoxojessic acid maintains its cytotoxic properties over several months when stored appropriately. In vitro and in vivo studies have demonstrated that the cytotoxic effects of 23-Deoxojessic acid persist over time, leading to sustained inhibition of cancer cell proliferation and survival .
Dosage Effects in Animal Models
The effects of 23-Deoxojessic acid vary with different dosages in animal models. At low doses, this compound exhibits potent cytotoxicity against liver metastatic murine colon 26-L5 carcinoma cells, with an ED50 value of less than 6 micromolar . At higher doses, 23-Deoxojessic acid may induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed in animal studies, where the cytotoxic effects of 23-Deoxojessic acid increase with increasing dosage, up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
23-Deoxojessic acid is involved in various metabolic pathways, including hydroxylation, oxidation, epimerization, sulfation, and glucuronidation . These metabolic processes are mediated by specific enzymes and cofactors, which facilitate the conversion of 23-Deoxojessic acid into its metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of 23-Deoxojessic acid, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of 23-Deoxojessic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its cytotoxic effects. The localization and accumulation of 23-Deoxojessic acid within cells can influence its activity and function, leading to targeted cytotoxicity against cancer cells.
Subcellular Localization
23-Deoxojessic acid is localized to specific subcellular compartments, where it exerts its cytotoxic effects . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. The activity and function of 23-Deoxojessic acid are dependent on its localization within the cell, as it interacts with specific biomolecules and pathways to induce cytotoxicity.
属性
IUPAC Name |
(1S,3S,4S,6S,7S,8R,11S,12S,15R,16R)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4/c1-18(2)19(3)8-9-20(4)21-12-13-28(6)22-10-11-23-29(7,26(34)35)24(32)16-25(33)31(23)17-30(22,31)15-14-27(21,28)5/h18,20-25,32-33H,3,8-17H2,1-2,4-7H3,(H,34,35)/t20-,21-,22+,23+,24+,25+,27-,28+,29+,30+,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIDDVHUAQNJDH-AWYYEBERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)C(CC(C5(C)C(=O)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)[C@H](C[C@@H]([C@@]5(C)C(=O)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the biological activity of 23-Deoxojessic acid?
A1: 23-Deoxojessic acid, along with other cycloartane-type triterpenes, has demonstrated varying degrees of cytotoxicity towards highly liver metastatic murine colon 26-L5 carcinoma cells. [] This suggests potential anti-cancer properties, although further research is needed to confirm this and explore its mechanism of action.
Q2: Has 23-Deoxojessic acid been isolated from any plant sources?
A2: Yes, 23-Deoxojessic acid has been identified in several plant species. It was first isolated from the leaves of Combretum quadrangulare. [] It has also been found in the leaves of Gardenia philastrei, alongside other cycloartane triterpenoids. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-10-[3-(4,4-dimethylpiperazin-4-ium-1-yl)propyl]phenothiazine;4-hydroxy-4-oxobut-2-enoate](/img/structure/B1151685.png)
